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(R)-1-(4-(1-Aminoethyl)phenyl)ethanone
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Overview
Description
1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one is an organic compound with the molecular formula C10H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one can be synthesized through several methods. One common approach involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde. This method is environmentally friendly and offers high enantioselectivity .
Another method involves the reductive amination of 4’-bromoacetophenone with an appropriate amine donor under hydrogenation conditions. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas .
Industrial Production Methods
Industrial production of 1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one often involves the use of large-scale biocatalytic processes. These processes utilize immobilized whole-cell biocatalysts with ®-transaminase activity to achieve high yields and enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(R)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride is a chiral compound with an aminoethyl group attached to a phenyl ring, a ketone functional group, and the chemical formula C₁₀H₁₄ClNO. It exists as a hydrochloride salt to increase its water solubility, making it suitable for use in pharmaceutical and biochemical research.
Scientific Research Applications
This compound hydrochloride is valuable in pharmaceutical research as a reference standard in drug development. Research indicates that it exhibits various biological activities, particularly in pharmacology, and interaction studies are critical for determining the compound's mechanism of action and therapeutic potential.
Use as an Intermediate
This compound hydrochloride can be used as an intermediate in the preparation of new drugs . Form R isomers, divided by a chiral cleavage method, can be reacted with substances to create new drugs .
Interaction with Biological Targets
Interaction studies have focused on how this compound hydrochloride interacts with various biological targets. These studies are critical for elucidating the compound's mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for transaminase enzymes, facilitating the transfer of amino groups in biochemical pathways. Additionally, its chiral nature allows it to interact selectively with other chiral molecules, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
1-{4-[(1S)-1-aminoethyl]phenyl}ethan-1-one: The enantiomer of the compound, with similar chemical properties but different biological activities.
1-(4-aminophenyl)ethanol: A related compound with an alcohol group instead of a ketone.
4’-bromoacetophenone: A precursor used in the synthesis of 1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one
Uniqueness
1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one is unique due to its chiral nature and the presence of both an amino group and a ketone group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Biological Activity
(R)-1-(4-(1-Aminoethyl)phenyl)ethanone, also known as this compound hydrochloride, is a chiral compound with significant biological activity, particularly in pharmacology. This article delves into its synthesis, biological interactions, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound has the following chemical formula: C₁₀H₁₄ClNO, with a molecular weight of approximately 201.68 g/mol. Its structure features a ketone functional group and an aminoethyl side chain attached to a phenyl ring, which plays a crucial role in its biological activity.
Synthesis
The synthesis of this compound involves multi-step organic reactions. The compound is typically produced as a hydrochloride salt to enhance its solubility in water, making it suitable for various applications in pharmaceutical and biochemical research. The synthesis can utilize different reagents or catalysts to optimize yield and selectivity.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can impair the growth of certain bacteria without affecting host cell viability. For instance, it has demonstrated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae .
- Antichlamydial Activity : It has been evaluated for its efficacy against Chlamydia trachomatis, showing potential as a selective agent against this pathogen .
- Mechanism of Action : The mechanism involves interactions with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, enhancing binding affinity and specificity.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antibacterial Activity : A study evaluated the compound's effectiveness against various Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting strong antibacterial properties .
- Antioxidant and Anticancer Activity : Research has also focused on the antioxidant properties of derivatives of this compound. Some derivatives exhibited high cytotoxicity against cancer cell lines, indicating potential for anticancer applications .
Comparative Analysis with Related Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
This compound hydrochloride | 1381959-21-2 | Chiral compound with significant antimicrobial activity |
1-(4-Aminophenyl)ethanone | 104-86-1 | Lacks aminoethyl group; simpler structure |
1-[4-(2-Aminopropyl)phenyl]ethanone | 1381959-21-2 | Similar substitution pattern; different side chain |
(S)-N-[4-(Aminomethyl)phenyl]propanamide | 1381959-21-2 | Contains an amide instead of a ketone |
Properties
CAS No. |
1382035-41-7 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-[4-[(1R)-1-aminoethyl]phenyl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-7H,11H2,1-2H3/t7-/m1/s1 |
InChI Key |
KOMCDPPOHOQBSF-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)C)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)C)N |
Origin of Product |
United States |
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